molecular formula C10H19IO2 B14426372 4-Iododecanoic acid CAS No. 84197-40-0

4-Iododecanoic acid

Cat. No.: B14426372
CAS No.: 84197-40-0
M. Wt: 298.16 g/mol
InChI Key: PXTJIJPNTDBTGQ-UHFFFAOYSA-N
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Description

4-Iododecanoic acid is an organic compound with the molecular formula C10H19IO2 It is a derivative of decanoic acid, where an iodine atom is substituted at the fourth carbon of the decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iododecanoic acid can be synthesized through several methods. One common approach involves the iodination of decanoic acid. This can be achieved by treating decanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, which then reacts with the decanoic acid to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Iododecanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted decanoic acid derivatives.

    Oxidation Reactions: Products include esters, amides, or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

4-Iododecanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-iododecanoic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Iododecanoic acid can be compared with other similar compounds, such as:

    Decanoic Acid: The parent compound without the iodine substitution.

    4-Bromodecanoic Acid: A similar compound with a bromine atom instead of iodine.

    4-Chlorodecanoic Acid: A similar compound with a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its analogs. Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

84197-40-0

Molecular Formula

C10H19IO2

Molecular Weight

298.16 g/mol

IUPAC Name

4-iododecanoic acid

InChI

InChI=1S/C10H19IO2/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9H,2-8H2,1H3,(H,12,13)

InChI Key

PXTJIJPNTDBTGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(=O)O)I

Origin of Product

United States

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